(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Description
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS: 1822321-15-2) is a chiral cyclopropane derivative featuring a carboxylic acid group and a 1-methylpyrazole substituent. Its stereochemistry (1S configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to stereochemical and electronic properties .
Properties
IUPAC Name |
(1S)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6?,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-MLWJPKLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2C[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, such as a 1-methyl-1H-pyrazole-4-carboxylic acid derivative, using a cyclopropanation reagent like diazomethane or Simmons-Smith reagent. The reaction conditions typically require a suitable solvent, such as dichloromethane, and controlled temperature to ensure the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions, potentially leading to the formation of alcohols or amines.
Substitution: The pyrazole ring can participate in substitution reactions, where various functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Findings from Comparative Studies
Substituent Effects: The pyrazole group in the target compound provides π-π stacking and hydrogen-bonding capabilities, advantageous in drug design compared to non-aromatic substituents (e.g., cyano or CF3 groups) . Chlorine or trifluoromethyl groups (e.g., in CAS 89581-58-8 and 871476-77-6) increase electrophilicity and metabolic stability but reduce solubility compared to the methylpyrazole moiety .
Stereochemical Influence :
- The (1S) configuration of the target compound contrasts with (1R,2R) -configured esters (e.g., CAS 88335-97-1), which are used as chiral building blocks. Stereochemistry significantly impacts biological activity and synthetic utility .
Carboxylic Acid vs. Ester Functionality :
- The free carboxylic acid group in the target compound enhances water solubility at physiological pH, unlike ester derivatives (e.g., CAS 60212-41-1), which require hydrolysis for activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
